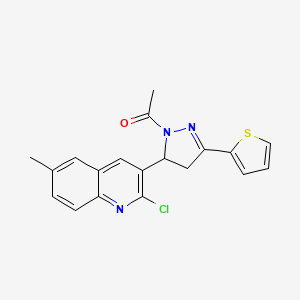

1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-[3-(2-chloro-6-methylquinolin-3-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3OS/c1-11-5-6-15-13(8-11)9-14(19(20)21-15)17-10-16(18-4-3-7-25-18)22-23(17)12(2)24/h3-9,17H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYQWJGXNFGFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that combines structural elements from quinoline, thiophene, and pyrazole. Its unique molecular structure suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The compound features:

- A quinoline moiety, known for its broad spectrum of biological activities including antimicrobial and anticancer properties.

- A thiophene ring, which enhances the compound's electronic properties and may contribute to its biological efficacy.

- A pyrazole fragment that is often associated with anti-inflammatory and analgesic activities.

Antimicrobial Activity

Research indicates that compounds containing quinoline and pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives of 2-chloroquinoline have been reported to show activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The incorporation of the thiophene ring may further enhance this activity due to its electron-rich nature.

Anti-inflammatory Properties

The pyrazole component of the compound has been linked to anti-inflammatory effects. Studies on similar pyrazole derivatives have shown their potential as selective COX-II inhibitors, which are critical in managing inflammatory conditions . This suggests that this compound could exhibit comparable anti-inflammatory activity.

Anticancer Potential

Quinoline derivatives are well-documented for their anticancer properties. The presence of the chloro group in the quinoline structure enhances its ability to interact with biological targets involved in cancer progression. Preliminary studies on related compounds indicate promising cytotoxic effects against various cancer cell lines .

Study 1: Antimicrobial Efficacy

A study focused on the synthesis and biological evaluation of quinoline derivatives reported that compounds similar to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .

Study 2: Inhibition of COX Enzymes

In another investigation into pyrazole derivatives, it was found that modifications to the pyrazole scaffold significantly influenced COX-I and COX-II inhibitory activity. Compounds with similar structural frameworks demonstrated IC50 values indicating strong selectivity towards COX-II, suggesting a potential therapeutic application for inflammatory diseases .

Research Findings

科学研究应用

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to 1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit significant antimicrobial activity. For instance, derivatives containing quinoline and thiophene rings have shown effectiveness against various bacterial strains .

Anticancer Potential

The compound's pyrazole derivative is of particular interest in anticancer research. Studies have demonstrated that similar pyrazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The combination of the quinoline and pyrazole structures may enhance this activity due to synergistic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the chloro substituent on the quinoline ring and the specific arrangement of functional groups significantly influence its potency against microbial and cancerous cells.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline | Quinoline core | Antimicrobial |

| Pyrazole Derivatives | Pyrazole ring | Anticancer |

| Thiophene Derivatives | Thiophene ring | Antimicrobial |

Study on Antimicrobial Activity

In a study published in a peer-reviewed journal, derivatives similar to this compound were tested against several bacterial strains, demonstrating significant inhibitory effects at low concentrations .

Study on Anticancer Activity

Another investigation focused on the anticancer properties of pyrazole derivatives showed that certain compounds exhibited IC50 values in the micromolar range against specific cancer cell lines. The study highlighted how modifications to the quinoline and thiophene components could enhance efficacy .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours). For example, similar pyrazoline derivatives were prepared by refluxing equimolar hydrazine hydrate and ketone precursors in acetic acid, followed by filtration and recrystallization from ethanol (yield: ~82%) . Adjusting solvent polarity (e.g., DMF-EtOH mixtures) or using catalytic acid may improve crystallinity .

Q. How can spectroscopic techniques (NMR, IR) and elemental analysis be optimized to confirm the structure?

- Methodological Answer :

- 1H/13C NMR : Key signals include the pyrazoline C=O (~170 ppm in 13C), thiophene protons (δ 6.8–7.5 ppm), and quinoline methyl groups (δ 2.5–2.8 ppm). Compare with analogous structures .

- IR : Confirm C=O stretches (~1650–1700 cm⁻¹) and C–N/C–S bonds (~1250–1350 cm⁻¹) .

- Elemental Analysis : Ensure deviations are <0.4% for C, H, N, S, and Cl.

Q. What crystallization strategies yield high-quality single crystals for X-ray diffraction?

- Methodological Answer : Slow evaporation of polar aprotic solvents (e.g., DMF or DMSO) at 25°C promotes crystal growth. For example, pyrazoline derivatives formed monoclinic crystals (space group P2₁/c) with Z = 4, validated via SHELXL refinement . Pre-purify the compound via column chromatography (silica gel, ethyl acetate/hexane) to remove amorphous impurities .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystal packing and stability?

- Methodological Answer : Crystallographic studies of related compounds reveal weak C–H⋯N/O/S hydrogen bonds (2.5–3.2 Å) and π-π stacking (centroid distances: 3.5–4.0 Å). For example, C–H⋯O interactions along the [010] axis stabilize 1D chains, while thiophene-quinoline π-stacking enhances thermal stability . Use Mercury 4.3.1 to visualize and quantify interactions .

Q. What challenges arise during structural refinement with SHELXL, and how are they resolved?

- Methodological Answer : Common issues include:

- Disorder : Methyl/chlorine groups may require PART/ISOR constraints. For example, thiophene ring disorder in analogous structures was resolved using SUMP restraints .

- Twinned Data : Apply TWIN/BASF commands for non-merohedral twinning (e.g., HOOFT/V parameter > 0.3) .

- High R1 Values : Use DELU/SIMU restraints for anisotropic displacement parameters. Validate with checkCIF/PLATON .

Q. How can contradictions between spectroscopic and crystallographic data be reconciled?

- Methodological Answer : Discrepancies in bond lengths (e.g., C=O in IR vs. X-ray) may arise from dynamic effects (solid vs. solution state). Perform DFT calculations (B3LYP/6-31G**) to compare theoretical and experimental geometries. For example, pyrazoline C–N bond lengths in X-ray (~1.34 Å) often align with computed values within 0.02 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。